

Comparative Guide: C NMR Analysis of N-Boc-Azocane

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Compound of Interest

Compound Name: *tert-Butyl azocane-1-carboxylate*

CAS No.: 549531-88-6

Cat. No.: B1401186

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Executive Summary

N-Boc-azocane (1-(tert-butoxycarbonyl)azocane) represents a distinct challenge in structural characterization compared to its 5- and 6-membered homologs. As an 8-membered nitrogen heterocycle, it exhibits unique conformational fluxionality that complicates NMR assignment.

This guide provides a technical comparison of

C NMR chemical shifts for N-Boc-azocane against its standard alternatives (N-Boc-piperidine and N-Boc-azepane). It addresses the critical issue of rotameric broadening—a phenomenon where restricted rotation around the N-C(O) bond coupled with ring inversion leads to signal doubling or coalescence at room temperature.

Structural Dynamics & Mechanistic Insight

The "Medium Ring" Problem

Unlike the rigid chair conformation of N-Boc-piperidine (6-membered), N-Boc-azocane exists in a dynamic equilibrium of boat-chair and crown-like conformations. This results in transannular interactions that do not exist in smaller rings.

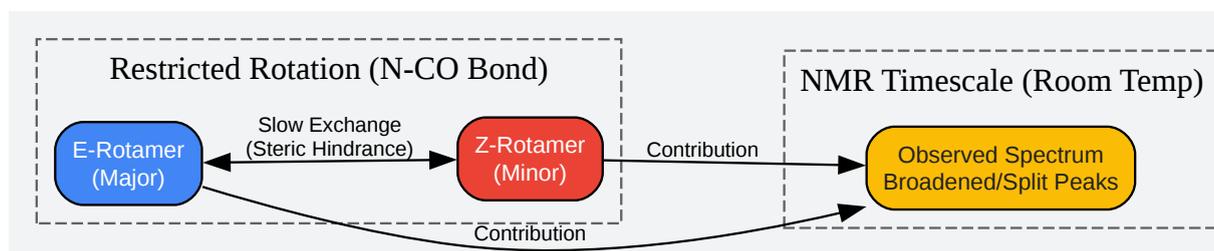
Rotameric Exchange (The "Missing" Peaks)

The tert-butoxycarbonyl (Boc) group imposes restricted rotation around the Nitrogen-Carbonyl bond. This creates two distinct rotamers (E and Z) observable on the NMR timescale.

- Slow Exchange: At low temperatures ($< -40^{\circ}\text{C}$), you will see two sets of signals.
- Coalescence: At room temperature, signals (especially α -carbons) often broaden significantly or disappear into the baseline.
- Fast Exchange: At high temperatures ($> 50^{\circ}\text{C}$), a single sharp average signal is observed.

Visualizing the Equilibrium

The following diagram illustrates the rotameric equilibrium that dictates the NMR appearance.



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Figure 1: Kinetic relationship between E/Z rotamers and the resulting NMR spectral broadening.

Comparative Analysis: Chemical Shift Data

The following table contrasts N-Boc-azocane with its 6- and 7-membered analogs. Note the deshielding trend in the

α -carbons as ring size increases and the specific stability of the Boc signals.

Solvent: CDCl_3

(77.16 ppm reference) | Freq: 100/125 MHz | Temp: 298 K

Carbon Position	N-Boc-Piperidine (6-Ring)	N-Boc-Azepane (7-Ring)	N-Boc-Azocane (8-Ring)	Signal Characteristics
C=O (Boc)	154.8 ppm	155.5 ppm	155.4 - 155.8 ppm	Generally sharp; weak intensity (quaternary).
C-O (Quaternary)	79.2 ppm	79.0 ppm	79.1 ppm	Very stable across homologs.
-CH (N-C)	44.5 ppm (br)	48.2 ppm (br)	49.8 - 51.5 ppm (v. br)	Critical Diagnostic: Often appears as two humps or one very broad mound due to rotamers.
-CH	25.6 ppm	28.5 ppm	27.5 - 29.0 ppm	Less affected by rotamers, but still broadened.
-CH	24.5 ppm	26.1 ppm	25.5 - 26.8 ppm	Overlapping region; requires HSQC for resolution.
CH (t-Butyl)	28.4 ppm	28.5 ppm	28.5 ppm	Intense, sharp singlet (3 equivalent methyls).

Key Interpretative Insights

- The Alpha-Shift: The shift from ~44 ppm (piperidine) to ~50 ppm (azocane) confirms the ring expansion. The bond angles in the 8-membered ring lead to deshielding of the carbons adjacent to the nitrogen.

- Signal "Disappearance": In N-Boc-azocane, the -carbon signal (approx 50 ppm) is frequently missed in automated peak picking because it is so broad at 25°C. Manual inspection of the baseline is required.

Experimental Protocol: Validated Acquisition

Workflow

To ensure authoritative data (E-E-A-T), follow this self-validating protocol designed to resolve the rotameric issues inherent to azocanes.

Step 1: Sample Preparation[1][2]

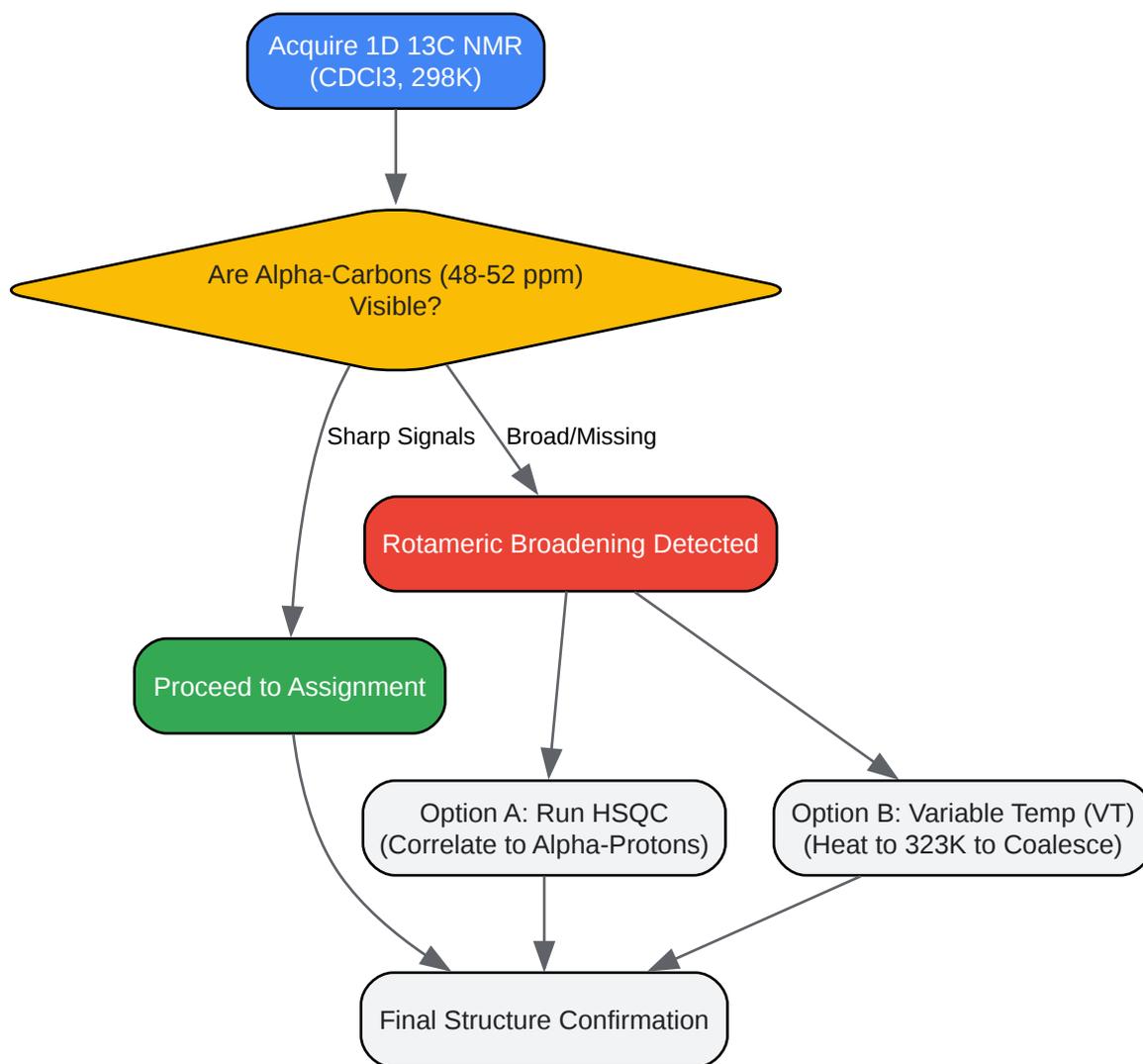
- Concentration: 20-30 mg in 0.6 mL solvent.
- Solvent Choice:
 - Standard: CDCl₃
(Good solubility, standard reference).
 - Alternative: DMSO-
(Higher viscosity may broaden peaks further, but higher boiling point allows high-temp studies).
 - Resolution: Toluene-
is preferred for Variable Temperature (VT) studies to freeze out rotamers (-80°C) or coalesce them (+90°C).

Step 2: Pulse Sequence Parameters

- Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. The quaternary Boc carbons (C=O and C-O) have long T₁ relaxation times. Short delays will suppress these diagnostic peaks.
- Scans (NS): Minimum 1024 scans. The broadening of ring carbons reduces their signal-to-noise ratio (S/N), requiring more scans than usual.

- Broadening Factor (LB): Apply an exponential window function with LB = 1.0 - 2.0 Hz to smooth the noise on broad peaks.

Step 3: Assignment Workflow (Logic Diagram)



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Figure 2: Decision tree for resolving missing or broadened signals in medium-ring heterocycles.

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